Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-
Description
The compound Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- (hereafter referred to as "the target compound") is a benzamide derivative characterized by three key substituents:
- N-(1,1-dimethylethyl): A bulky tert-butyl group attached to the amide nitrogen, which imparts steric hindrance and may enhance metabolic stability.
- 6-methoxy: A methoxy group at the para position relative to the amide, influencing electronic properties of the aromatic ring.
Properties
CAS No. |
918548-71-7 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-tert-butyl-2-[(2R)-2-hydroxypropyl]-6-methoxybenzamide |
InChI |
InChI=1S/C15H23NO3/c1-10(17)9-11-7-6-8-12(19-5)13(11)14(18)16-15(2,3)4/h6-8,10,17H,9H2,1-5H3,(H,16,18)/t10-/m1/s1 |
InChI Key |
IODVSXBTYPKSLL-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with tert-butylamine to form the corresponding imine, followed by reduction to the amine. This amine is then acylated with an appropriate acid chloride to form the benzamide. The hydroxypropyl and methoxy groups are introduced through subsequent reactions involving selective functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
- Oxidation of the hydroxypropyl group forms ketones or carboxylic acids.
- Reduction of the benzamide core forms the corresponding amine.
- Substitution of the methoxy group forms various substituted benzamides .
Scientific Research Applications
Pharmacological Applications
1.1 Diabetes Management
Research indicates that similar benzamide derivatives can act as glucokinase (GLK) activators, which are critical in managing blood glucose levels. These compounds enhance hepatic glucose uptake, thereby potentially lowering blood glucose levels and aiding in the treatment of Type 2 diabetes and obesity. The mechanism involves increasing insulin secretion in response to glucose, which is crucial for maintaining glucose homeostasis .
1.2 Inhibition of Carbonic Anhydrase
Benzamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. In particular, compounds incorporating benzamide moieties have shown effectiveness against human carbonic anhydrase isoforms II, VII, and IX, with potential applications in treating conditions such as glaucoma and neuropathic pain . These inhibitors function by modulating intraocular pressure and may serve as novel anti-infective agents targeting pathogenic organisms .
Case Studies
3.1 Clinical Research on Carbonic Anhydrase Inhibitors
A study demonstrated that benzamide-4-sulfonamides exhibited low nanomolar inhibition against human carbonic anhydrases II and IX. These findings suggest that benzamide derivatives could be developed into effective treatments for diseases characterized by elevated intraocular pressure or tumor growth . The incorporation of hydrophilic groups improved the solubility of these compounds, facilitating their administration.
3.2 Glucokinase Activation Studies
Another study highlighted the potential of benzamide derivatives as glucokinase activators in pancreatic beta cells. These compounds were shown to lower glucose thresholds for insulin secretion, presenting a promising avenue for diabetes treatment . The research underscores the importance of structure-activity relationships in optimizing these compounds for therapeutic use.
Data Table: Summary of Applications
| Application | Mechanism | Potential Use |
|---|---|---|
| Glucokinase Activation | Enhances hepatic glucose uptake | Type 2 Diabetes Management |
| Carbonic Anhydrase Inhibition | Lowers intraocular pressure; inhibits tumor growth | Treatment of Glaucoma; Anti-cancer |
Mechanism of Action
The mechanism of action of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analog 1: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Differences :
- Substituent Position : A 3-methyl group replaces the 6-methoxy group on the benzamide ring.
- Hydroxypropyl Configuration : The hydroxypropyl chain lacks chiral specification, unlike the (2R)-configured chain in the target compound.
- The absence of stereochemical definition in the hydroxypropyl chain may reduce target selectivity in biological systems.
Structural Analog 2: NDD-713 (CAS 1392488-35-5)
- Key Differences: Core Structure: Incorporates a 2,3-dihydro-1,4-benzodioxin moiety and a cyclopropylmethoxy group, increasing molecular complexity. Substituents: Features a (2S)-3-aminoethoxy chain instead of the hydroxypropyl group.
- Implications: The benzodioxin system enhances lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility. The aminoethoxy chain may confer β1-adrenoceptor antagonism, as seen in related cardiovascular agents .
Structural Analog 3: Ronacaleret Hydrochloride (CAS 702686-96-2)
- Key Differences: Core Structure: A difluorophenylpropanoic acid backbone replaces the benzamide. Substituents: Includes a 1,1-dimethylethylamino group and a hydroxypropoxy chain.
- Implications :
Structural Analog 4: N-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,1-dimethylethyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxybenzamide
- Key Differences :
- Substituents : Multiple tert-butyl and hydroxyphenyl groups create extreme steric bulk.
- Implications: High lipophilicity may limit bioavailability but improve membrane permeability. The phenolic hydroxyl groups could act as antioxidants, a property absent in the target compound due to its methoxy group .
Comparative Data Table
Research Findings and Implications
Stereochemical Influence: The (2R)-hydroxypropyl group in the target compound may enhance binding to chiral receptors or enzymes compared to non-specified or (2S)-configured analogs .
Metabolic Stability : The tert-butyl group could reduce cytochrome P450-mediated metabolism, extending half-life relative to compounds with smaller N-alkyl groups .
Synthetic Feasibility: Analogous compounds (e.g., ) were synthesized via acyl chloride or carboxylic acid coupling with amino alcohols, suggesting viable routes for the target compound’s production.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- , specifically, has been studied for its potential therapeutic applications, particularly in the context of metabolic disorders and cancer treatment.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzamide core : A common scaffold in drug design.
- N-(1,1-dimethylethyl) : This tert-butyl group may enhance lipophilicity and biological activity.
- 2-[(2R)-2-hydroxypropyl] : This substituent could contribute to the compound's interaction with biological targets.
- 6-methoxy : The methoxy group may influence the compound's solubility and binding affinity.
1. Antidiabetic Potential
Research indicates that benzamide derivatives can act as glucokinase (GLK) activators. GLK plays a crucial role in glucose metabolism by facilitating hepatic glucose uptake. Activating GLK may lower blood glucose levels, making these compounds potential candidates for treating Type 2 diabetes and obesity .
2. Antiproliferative Effects
In vitro studies have demonstrated that certain benzamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance:
- Compounds similar to the target compound showed IC50 values ranging from 1.2 µM to 5.3 µM against cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer) .
- The structure-activity relationship (SAR) analysis suggested that modifications on the benzamide core significantly affect antiproliferative potency.
3. Antibacterial Activity
Some studies have reported selective antibacterial activity of benzamide derivatives against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 µM to 32 µM, indicating moderate efficacy against these pathogens .
Table 1: Biological Activities of Benzamide Derivatives
| Activity Type | Cell Line/Bacteria | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 1.2 | |
| Antiproliferative | HCT116 | 3.7 | |
| Antibacterial | E. faecalis | 8 | |
| Antibacterial | S. aureus | 32 |
Case Study 1: Glucokinase Activation
A study focused on a series of benzamide derivatives demonstrated their ability to activate GLK, leading to increased glucose uptake in liver cells. This mechanism suggests a potential pathway for developing antidiabetic medications .
Case Study 2: Cancer Cell Inhibition
In another investigation, a derivative of benzamide was tested against multiple cancer cell lines, revealing significant inhibition of cell proliferation at low concentrations. The results indicated that structural modifications could enhance selectivity and potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
